N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features a unique combination of imidazole, thiazole, and furan rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazoles with α-halocarbonyl compounds can yield imidazo[2,1-b][1,3]thiazole derivatives . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites or interact with cellular components, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory properties.
Tiazofurin: A thiazole-containing compound with antineoplastic activity.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is unique due to its combination of imidazole, thiazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13N3O2S/c1-11-4-6-12(7-5-11)14-15(20-8-10-23-17(20)18-14)19-16(21)13-3-2-9-22-13/h2-10H,1H3,(H,19,21) |
InChI Key |
WAFFMIZXAXBCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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